Product packaging for 2-Methyl-5-nitrobenzimidazole(Cat. No.:CAS No. 1792-40-1)

2-Methyl-5-nitrobenzimidazole

Cat. No.: B158376
CAS No.: 1792-40-1
M. Wt: 177.16 g/mol
InChI Key: RKRXTVLCZDPERO-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzimidazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38853. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B158376 2-Methyl-5-nitrobenzimidazole CAS No. 1792-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitro-1H-benzimidazole
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InChI

InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
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InChI Key

RKRXTVLCZDPERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7N3O2
Source PubChem
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DSSTOX Substance ID

DTXSID60170778
Record name Benzimidazole, 2-methyl-5-nitro-
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Molecular Weight

177.16 g/mol
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CAS No.

1792-40-1
Record name 2-Methyl-5-nitrobenzimidazole
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Record name 2-Methyl-5-nitrobenzimidazole
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Record name Benzimidazole, 2-methyl-5-nitro-
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Record name 2-methyl-5-nitro-1H-benzimidazole
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Record name 2-METHYL-5-NITROBENZIMIDAZOLE
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Historical Context and Research Significance of 2 Methyl 5 Nitrobenzimidazole Within Benzimidazole Chemistry

Overview of the Benzimidazole (B57391) Class in Heterocyclic Chemistry

Benzimidazole is a bicyclic aromatic organic compound resulting from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. researchgate.netajptr.com This core structure is a prominent pharmacophore in medicinal chemistry due to its diverse biological activities. questjournals.org The benzimidazole nucleus is a key component in numerous clinically significant drugs and is recognized for its role in compounds with a wide array of pharmacological applications, including anticancer, antimicrobial, analgesic, antiviral, and antifungal properties. arabjchem.org The versatility of the benzimidazole scaffold stems from its ability to mimic the structure of naturally occurring nucleotides, such as purine (B94841), which was a key observation that spurred early interest in its biological potential. arabjchem.org

The chemical properties of benzimidazoles are characterized by their amphoteric nature, possessing both weakly acidic and basic characteristics due to the NH group in the imidazole ring. ijdrt.com They are generally soluble in mild acids. questjournals.org A significant feature of unsubstituted benzimidazoles is the phenomenon of fast prototropic tautomerism, which results in equilibrium mixtures of asymmetrically substituted compounds. ijdrt.com The ease of synthesis and the structural flexibility of the benzimidazole core make it a highly attractive scaffold for drug development and materials science. researchgate.net

Historical Development of Nitrobenzimidazoles in Academic Research

The introduction of a nitro group onto the benzimidazole scaffold marked a significant step in the evolution of this class of compounds, leading to the development of nitrobenzimidazoles. The first synthesis of a benzimidazole was reported in 1872 by Hoebrecker through the reduction of 2-nitro-4-methyl acetanilide. questjournals.org The biological importance of benzimidazole derivatives gained substantial attention in 1994, building on the discovery that 5,6-dimethylbenzimidazole (B1208971) is a degradation product of Vitamin B12. arabjchem.org

Nitrobenzimidazoles have become increasingly important in recent years, serving as crucial intermediates in the design of new classes of compounds with demonstrated activity in medicinal, therapeutic, and chemical fields. tandfonline.com The presence of the nitro group significantly influences the electronic properties of the benzimidazole ring system, often enhancing biological activity. ajptr.comtandfonline.com Research has shown that the structural diversity of nitrobenzimidazoles makes them indispensable materials in both fundamental and applied research, as well as in industrial applications. tandfonline.com Studies have explored the synthesis and activity of mono-, di-, and trinitrobenzimidazole derivatives, highlighting their broad utility. tandfonline.com

Contemporary Relevance of 2-Methyl-5-nitrobenzimidazole as a Research Scaffold

This compound, with its specific substitution pattern, has emerged as a particularly valuable research scaffold. Its molecular formula is C₈H₇N₃O₂, and it is characterized by a benzimidazole ring with a methyl group at the second position and a nitro group at the fifth position. smolecule.com This compound serves as a precursor in the synthesis of more complex pharmaceutical agents and is utilized in formulations targeting various infections. smolecule.com

The reactivity of this compound is largely influenced by the nitro group, which can be reduced to form reactive intermediates. smolecule.com These intermediates can interact with biological macromolecules like DNA and proteins, leading to cytotoxic effects, which is a key aspect of its antimicrobial and anticancer potential. smolecule.com Derivatives of this compound have been shown to possess potent antitumor activity against several cancer cell lines. smolecule.com

Recent research has focused on synthesizing various derivatives of this compound to explore and enhance its biological properties. For instance, a series of 1-substituted-2-methyl-5-nitrobenzimidazoles were synthesized and evaluated for their antitumor activity. researchgate.net Another study focused on the synthesis of 2-substituted-5-nitrobenzimidazole derivatives and evaluated their antioxidant activity. researchgate.net These studies underscore the compound's role as a versatile starting material for developing new therapeutic agents.

Key Academic Challenges and Opportunities in this compound Research

Despite its promise, research on this compound faces several challenges. One of the primary challenges lies in achieving regioselective synthesis, particularly when further substitutions are introduced onto the benzimidazole ring. The presence of the nitro group can direct incoming substituents to specific positions, but controlling this selectivity can be complex. tubitak.gov.tr

Another challenge is understanding the precise mechanism of action of its various derivatives. While it is known that the reduced nitro group plays a crucial role, the specific interactions with cellular targets and the downstream effects are still under investigation. smolecule.com Furthermore, the potential for off-target effects and the development of resistance in microbial and cancer cells are areas that require further study.

However, these challenges also present significant opportunities for future research. The development of more efficient and environmentally friendly "green" synthesis methods for this compound and its derivatives is an active area of investigation. researchgate.net There is also a great opportunity to explore the full therapeutic potential of this scaffold by creating and screening large libraries of its derivatives for a wide range of biological activities. questjournals.org The structural insights gained from studying the interactions of these compounds with their biological targets can aid in the rational design of more potent and selective therapeutic agents. researchgate.net

PropertyValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
Common Names2-Methyl-5-nitro-1H-benzimidazole, 5-Nitro-2-methylbenzimidazole
CAS Number1792-40-1

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitrobenzimidazole

Established Synthetic Routes to 2-Methyl-5-nitrobenzimidazole

The foundational methods for synthesizing this compound primarily rely on the cyclization of a substituted o-phenylenediamine (B120857) precursor.

Condensation Reactions Involving 4-Nitrobenzene-1,2-diamine Precursors

A prevalent and established method for the synthesis of this compound involves the condensation reaction of 4-nitro-o-phenylenediamine (B140028) (also known as 1,2-diamino-4-nitrobenzene) with acetic acid. researchgate.netresearchgate.net This reaction, often referred to as the Phillips-Ladenburg synthesis, typically involves heating the reactants, which leads to the formation of the imidazole (B134444) ring. The acetic acid serves as both a reactant, providing the C2-methyl group, and a catalyst for the cyclization process. researchgate.net

The precursor, 4-nitro-o-phenylenediamine, can be prepared through the partial reduction of 2,4-dinitroaniline. orgsyn.org This reduction is selectively carried out to convert one of the nitro groups into an amino group, yielding the desired diamine. orgsyn.org

Another approach to obtaining the 4-nitro-o-phenylenediamine precursor involves a protection-deprotection strategy starting from o-phenylenediamine. The amino groups are first acetylated to control their reactivity, followed by nitration and subsequent hydrolysis to yield 4-nitro-o-phenylenediamine.

Conventional Synthesis Approaches and Variations

Conventional synthesis of this compound often involves the nitration of 2-methyl-1H-benzimidazole. lookchem.com This method is widely investigated and results in the formation of 2-methyl-5(6)-nitro-1H-benzimidazole. lookchem.com A mixture of nitric acid and sulfuric acid is commonly employed for this electrophilic substitution reaction.

Variations in the synthesis include one-pot reactions that combine multiple steps. For instance, benzimidazoles can be synthesized through a sequence of alcohol oxidation, nitro-reduction, condensation, and dehydrogenation in a single pot. acs.org Microwave-assisted synthesis has also emerged as an efficient alternative, significantly reducing reaction times and often improving yields for the cyclo-condensation of 4-nitro-o-phenylenediamine with various acids. tandfonline.com

Advanced Derivatization Strategies of this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially enhanced properties.

Synthesis of 1-Substituted-2-methyl-5-nitrobenzimidazole Derivatives

The imino hydrogen at the N1 position of the benzimidazole (B57391) ring is a common site for substitution. A variety of substituents can be introduced at this position to create 1-substituted-2-methyl-5-nitrobenzimidazole derivatives. tandfonline.comnih.gov This is typically achieved by reacting this compound with a suitable electrophile in the presence of a base. tandfonline.com For example, benzylation can be performed using benzyl (B1604629) chloride in acetone (B3395972) with potassium carbonate. lookchem.com

Researchers have synthesized a wide array of derivatives by introducing various heterocyclic rings at the N1 position, linked through different spacers. These include thiadiazoles, tetrazoles, triazoles, and thiazoles. lookchem.comnih.gov The synthesis often involves the initial reaction of this compound with reagents like chloroacetyl chloride to form an intermediate that can be further cyclized with various nucleophiles. lookchem.com

Table 1: Examples of 1-Substituted-2-methyl-5-nitrobenzimidazole Derivatives and their Synthetic Approach

Derivative Type Synthetic Approach Reference
1-Benzyl Reaction with benzyl chloride in acetone and potassium carbonate. lookchem.com
1-(Heterocyclic)methyl Reaction with a chloro-methylated heterocycle. tandfonline.com
1-Acyl Reaction with an acyl chloride. tandfonline.com
1-(Thiadiazolyl)methyl Linkage of a thiadiazole ring to the N1 position via a methylene (B1212753) group. lookchem.comtandfonline.com

Modifications and Reactions at the Methyl Group (C2-position)

While less common than N1-substitution, the methyl group at the C2-position can also be a site for chemical modification. These modifications can influence the electronic and steric properties of the benzimidazole core. Research has explored the synthesis of derivatives where the C2-methyl group is replaced by other alkyl or aryl groups. This is often achieved by using different carboxylic acids or their derivatives during the initial cyclization with 4-nitro-o-phenylenediamine.

Further Functionalization of the Benzene (B151609) Ring (e.g., Nitration)

The benzene ring of this compound can undergo further functionalization, although the existing nitro group is strongly deactivating. Additional nitration, if forced under harsh conditions, could potentially lead to the introduction of more nitro groups onto the aromatic ring. nih.gov However, regioselectivity can be an issue.

A more common approach for further functionalization involves the reduction of the existing nitro group to an amino group. This amino group can then be used as a handle for a wide range of subsequent chemical transformations, such as diazotization followed by Sandmeyer reactions or acylation to introduce new functional groups. The reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Preparation and Characterization of Metal Complexes with this compound Ligands

This compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The preparation of these complexes typically involves the reaction of the benzimidazole derivative with a metal salt in a suitable solvent.

A general synthetic procedure involves dissolving this compound in an organic solvent, such as ethanol, and adding it to a solution of the corresponding metal salt (e.g., metal halides) in the same solvent. bioline.org.brbioline.org.br The mixture is often heated under reflux for several hours to ensure the completion of the reaction. bioline.org.brbioline.org.br Upon cooling, the resulting metal complex precipitates out of the solution and can be isolated by filtration, followed by recrystallization to achieve high purity. bioline.org.brbioline.org.br Studies on related nitrobenzimidazole ligands have reported the formation of tetrahedral complexes with platinum and copper, having the general formula ML₂X₂, where M is the metal ion, L is the benzimidazole ligand, and X is a halide. bioline.org.brbioline.org.brscispace.com

The characterization of these metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Common Characterization Techniques for Metal Complexes:

TechniqueInformation ObtainedTypical Observations
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand.Shifts in the vibrational frequencies of the C=N and N-H groups of the imidazole ring upon coordination to the metal ion. Appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) bonds. scispace.comresearchgate.net
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and its geometry.Shows absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the coordination environment around the metal center. researchgate.net
¹H NMR Spectroscopy Elucidates the structure of the complex in solution.Chemical shifts of the ligand's protons are altered upon complexation due to the influence of the metal ion. researchgate.net
Molar Conductance Determines the electrolytic nature of the complexes.Measurements in a suitable solvent (e.g., methanol) can indicate whether the complexes are neutral or ionic. bioline.org.br
Magnetic Susceptibility Determines the magnetic moment of the complex, providing insight into the metal ion's oxidation state and the geometry of the complex. researchgate.net
Atomic Absorption Spectroscopy (AAS) Quantifies the metal content in the synthesized complexes, confirming the stoichiometry. bioline.org.br

Research on analogous 2-methyl-4(or 7)-nitrobenzimidazole has shown complex formation with several bivalent transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). niscpr.res.in The stability of these complexes is quantified by determining their formation constants, often using pH-metric titration methods. niscpr.res.in

Mechanistic Insights into this compound Chemical Reactivity

The chemical behavior of this compound is largely dictated by the electronic properties of its constituent functional groups and the aromatic system.

Role of the Nitro Group in Electron-Withdrawing Effects and Reactive Intermediate Formation

The nitro (-NO₂) group at the 5-position of the benzimidazole ring is a powerful electron-withdrawing group. This property significantly influences the molecule's reactivity in several ways:

Activation of the Benzene Ring: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Increased Acidity: It increases the acidity of the N-H proton of the imidazole ring.

Formation of Reactive Intermediates: The nitro group is susceptible to reduction, a process that is central to many of its biological activities. smolecule.com Under reductive conditions, the nitro group can be reduced to form reactive intermediates such as the nitro radical anion. smolecule.com Computational studies, including Density Functional Theory (DFT) calculations, on related nitrobenzimidazoles have shown that upon reduction, the accepted unpaired electron is localized mainly on the nitro group. researchgate.net The formation of these radical anions can be investigated using electrochemical methods like cyclic voltammetry. researchgate.netunibo.it These reactive species can subsequently interact with other molecules. smolecule.com

Nucleophilic Substitution Reactions of this compound

The electron-deficient nature of the benzimidazole ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. This compound can undergo several types of nucleophilic substitution reactions.

Substitution at the N-H position: The proton on the imidazole nitrogen can be removed by a base, and the resulting anion can act as a nucleophile, reacting with electrophiles such as alkyl halides to yield N-substituted derivatives. smolecule.com

Nucleophilic Aromatic Substitution (SₙAr): While this compound itself lacks a good leaving group on the aromatic ring for a classical SₙAr reaction, derivatives containing halogens or other leaving groups are highly reactive. For instance, related chloro-nitrobenzimidazole derivatives readily undergo nucleophilic substitution at the chloro-position. smolecule.com

Vicarious Nucleophilic Substitution (VNS): Nitro-activated aromatic systems can undergo VNS, a reaction involving the substitution of hydrogen. Studies on related 1-methyl-5-nitrobenzimidazole have shown that it can be aminated at the C-4 position, demonstrating that a nucleophile can attack the ring and replace a hydrogen atom. mdpi.com

Radical-Nucleophilic Substitution (Sᵣₙ1): The anion of 5(6)-nitrobenzimidazole has been shown to react with substrates like p-nitrobenzyl chloride through an Sᵣₙ1 mechanism, which involves radical and radical anion intermediates. rsc.org

Electrophilic Aromatic Substitution Patterns on the Benzimidazole Nucleus

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. In this compound, the benzene portion of the molecule is significantly deactivated towards electrophiles. Any potential EAS would preferentially occur at the positions least deactivated by the nitro group and influenced by the fused imidazole ring. The available positions for substitution on the benzene ring are C-4, C-6, and C-7. The directing influence of the fused imidazole ring system and the deactivating effect of the nitro group at C-5 make predicting the exact substitution pattern complex. However, studies on the C-amination of the analogous 1-methyl-5-nitrobenzimidazole show that electrophilic substitution occurs at the C-4 position. mdpi.com Similarly, 1-methyl-6-nitrobenzimidazole (B1360024) undergoes amination at the C-7 position. mdpi.com This suggests that electrophilic attack on this compound would likely occur at the C-4 or C-7 positions, which are ortho and para to the activating imidazole nitrogen atom, although the reaction would require forcing conditions due to the powerful deactivating effect of the nitro group.

Green Chemistry Principles in this compound Synthesis

The synthesis of benzimidazole derivatives, including this compound, has traditionally involved methods that use harsh reagents, high temperatures, and environmentally harmful solvents. ijarsct.co.in In response, significant research has focused on developing more sustainable and "green" synthetic routes. The principles of green chemistry aim to reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable feedstocks. ijarsct.co.inresearchgate.net

Several green chemistry approaches have been successfully applied to the synthesis of the benzimidazole core structure, which are applicable to the synthesis of this compound.

Examples of Green Synthetic Approaches for Benzimidazoles:

Green MethodDescriptionAdvantages
Catalytic Synthesis Use of efficient and recyclable catalysts such as zeolites, tandfonline.com zinc sulfide (B99878) nanoparticles, ajgreenchem.com or Lewis acids like erbium triflate (Er(OTf)₃). mdpi.combeilstein-journals.org A one-pot synthesis of 2-methylbenzimidazole (B154957) has been achieved using a Cu–Pd/γ-Al₂O₃ catalyst. acs.orgHigh yields, mild reaction conditions, easy separation, and reusability of the catalyst. tandfonline.comajgreenchem.com
Microwave-Assisted Synthesis Employing microwave irradiation as an energy source to accelerate the reaction. beilstein-journals.orgeijppr.comDrastically reduced reaction times (minutes vs. hours), improved yields, and often cleaner reactions. researchgate.neteijppr.com
Use of Green Solvents Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). mdpi.combeilstein-journals.orgeijppr.comReduced pollution, lower toxicity, and increased safety. Water is an ideal green solvent due to its availability and non-toxic nature. beilstein-journals.org
Solvent-Free Reactions Conducting reactions by grinding the reactants together, sometimes with a catalytic amount of a solid support like montmorillonite (B579905) K-10 clay. eijppr.comEliminates the need for a solvent, simplifying work-up, reducing waste, and lowering costs. eijppr.com

These modern synthetic strategies offer significant advantages over conventional methods, providing pathways to this compound and its derivatives that are not only efficient but also aligned with the goals of environmental sustainability. ijarsct.co.in

Spectroscopic and Structural Characterization Methodologies in 2 Methyl 5 Nitrobenzimidazole Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of 2-Methyl-5-nitrobenzimidazole reveals characteristic absorption bands that confirm the presence of its key functional groups. The FTIR spectrum displays significant peaks corresponding to the N-H stretching vibrations, typically observed in the range of 3382-3260 cm⁻¹. The nitro group (NO₂), a prominent feature of this molecule, gives rise to strong asymmetric and symmetric stretching vibrations. The aromatic C-H stretching vibrations are also identifiable, alongside the C=N stretching of the imidazole (B134444) ring.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3382-3260
C-H (aromatic)Stretching~3100-3000
C=N (imidazole)Stretching~1600
NO₂Asymmetric Stretching~1550-1475
NO₂Symmetric Stretching~1350-1290
C-NStretching~1200-1080

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of this compound, providing precise information on the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the different types of protons and their neighboring atoms within the molecule. In a typical ¹H NMR spectrum of this compound, the methyl protons at the 2-position generally appear as a singlet. The protons on the benzene (B151609) ring exhibit distinct signals, with their chemical shifts and coupling patterns being influenced by the positions of the nitro group and the imidazole ring. The N-H proton of the imidazole ring also gives a characteristic signal, which can sometimes be broadened due to exchange processes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. For instance, the carbon atom of the methyl group will have a chemical shift in the aliphatic region, while the carbons of the aromatic ring and the imidazole moiety will appear at lower fields. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the carbons in the benzene ring.

Two-Dimensional NMR Techniques for Complex Structures

For more complex derivatives or to unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed. COSY experiments establish correlations between coupled protons, helping to trace the connectivity through the molecule's framework. HMQC and the related HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms (HMQC) or with carbons that are two or three bonds away (HMBC), providing a complete picture of the molecular structure.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is instrumental in probing the conjugated π-system of this compound, which is composed of the fused benzene and imidazole rings, further influenced by the nitro- and methyl-substituents.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from the ground state to higher energy excited states. For this compound, the spectrum is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions. The NIST Chemistry WebBook provides spectral data for this compound, revealing characteristic absorption maxima (λmax) that are indicative of its electronic structure. nist.gov These transitions are typical for aromatic and heterocyclic compounds containing chromophores like the nitro group.

Table 1: UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε) Reference
Ethanol 318 9770 NIST Chemistry WebBook nist.gov
Ethanol 247 7590 NIST Chemistry WebBook nist.gov
Ethanol 215 19500 NIST Chemistry WebBook nist.gov

Note: Data extracted from spectral charts; values are approximate.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound, the exact molecular weight is a key piece of data for its identification. nist.govchemeo.com The molecular formula is established as C₈H₇N₃O₂. nist.govchemeo.com HRMS confirms this with a calculated mass that closely matches the experimentally observed mass. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ and several fragment ions that reveal the structural components of the molecule. nih.gov

Table 2: HRMS Data and Major Fragments for this compound

Parameter Value Source
Molecular Formula C₈H₇N₃O₂ nist.govchemeo.com
Exact Molecular Weight 177.0538 g/mol nih.gov
Nominal Molecular Weight 177.16 g/mol nist.govchemeo.com
Molecular Ion Peak (m/z) 177 nih.gov
Major Fragment Peaks (m/z) 131, 104, 90, 63 nih.gov

Note: Fragmentation patterns can be complex and are interpreted to understand the breakdown of the molecule under ionization.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. The theoretical elemental composition of this compound (C₈H₇N₃O₂) is calculated from its molecular formula and atomic weights. Experimental values from combustion analysis are then compared against these theoretical values to verify the purity and stoichiometry of a synthesized sample. chemeo.com

Table 3: Elemental Composition of this compound

Element Symbol Atomic Weight Molar Mass ( g/mol ) Theoretical %
Carbon C 12.011 96.088 54.24%
Hydrogen H 1.008 7.056 3.98%
Nitrogen N 14.007 42.021 23.73%
Oxygen O 15.999 31.998 18.06%
Total 177.163 100.00%

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for assessing the thermal stability of compounds and their complexes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. While specific TGA data for this compound is not detailed in the provided context, the technique is highly relevant in the study of its derivatives and metal complexes. For instance, in studies of complexes involving similar benzimidazole (B57391) structures, such as 2-methylbenzimidazole (B154957) dithiocarbamate-Pb(II), TGA is used to investigate thermal stability and decomposition pathways. researchgate.net The thermogram for such a complex shows distinct steps of mass loss corresponding to the decomposition of different parts of the molecule, such as the evaporation of organic groups followed by the breakdown of the imidazole core at higher temperatures. researchgate.net This application demonstrates how TGA provides valuable information on the bonding and structure within complex materials derived from this compound. In the case of its monohydrate form, TGA would be expected to show an initial weight loss corresponding to the water molecule. nih.gov

Unveiling the Solid-State Architecture of this compound Through X-ray Crystallography

Detailed structural analysis reveals that this compound crystallizes as a monohydrate, with its three-dimensional structure in the solid state being meticulously defined by X-ray crystallography. This powerful analytical technique has provided an unambiguous elucidation of the compound's molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. In the investigation of this compound, single-crystal X-ray diffraction has demonstrated that the compound incorporates one water molecule per molecule of the benzimidazole derivative, forming a stable monohydrate with the chemical formula C₈H₇N₃O₂·H₂O. nih.gov The presence of this water molecule is not merely incidental; it plays a crucial role in the formation of the crystal lattice.

The crystal structure of this compound monohydrate has been resolved with high precision, revealing a triclinic crystal system and a P-1 space group. nih.gov The fundamental building block of the crystal, the unit cell, has been characterized by its specific dimensions. The benzimidazole core of the molecule is observed to be nearly planar, which is a typical characteristic of such aromatic systems.

Crystal Data and Structure Refinement for this compound Monohydrate

ParameterValue
Empirical FormulaC₈H₉N₃O₃
Formula Weight195.18
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.9051 (10)
b (Å)7.1309 (11)
c (Å)10.0653 (15)
α (°)79.421 (3)
β (°)73.062 (3)
γ (°)67.517 (3)
Volume (ų)436.61 (11)
Z2

Note: Data sourced from Acta Crystallographica Section E: Structural Reports Online. nih.gov

The intramolecular bond lengths and angles determined from the crystallographic study are in agreement with established values for substituted benzimidazole compounds. nih.gov However, it is the intermolecular forces that provide a deeper understanding of the solid-state assembly. The water molecule is integral to the supramolecular structure, acting as a bridge that connects adjacent this compound molecules through a network of hydrogen bonds. These interactions involve the nitrogen atoms of the imidazole ring, the oxygen atoms of the nitro group, and the water molecule itself, creating sheets parallel to the (100) plane. nih.gov

In addition to the robust hydrogen bonding network, the crystal packing is further stabilized by π-π stacking interactions. A significant intermolecular contact is found between the benzene and imidazole rings of neighboring molecules, characterized by a centroid-centroid distance of 3.6419 (10) Å, which is indicative of this type of non-covalent interaction. nih.gov

Selected Intermolecular Hydrogen Bond Geometries (Å, °)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1N1···O1W0.89(2)1.95(2)2.820(2)166(2)
O1W—H1W1···O20.85(2)2.05(2)2.890(2)171(2)
O1W—H2W1···N20.85(2)2.00(2)2.825(2)163(2)

Note: Data sourced from Acta Crystallographica Section E: Structural Reports Online. O1W denotes the oxygen atom of the water molecule. O2 represents an oxygen atom of the nitro group, while N1 and N2 are nitrogen atoms within the benzimidazole ring. nih.gov

Biological Activities and Pharmacological Potentials of 2 Methyl 5 Nitrobenzimidazole and Its Derivatives

Antimicrobial Research

Benzimidazole (B57391) derivatives are well-regarded for their broad-spectrum antimicrobial properties. frontiersin.orgijdrt.com The strategic modification of the benzimidazole nucleus, especially with a nitro group at the 5-position, has been a key area of research to develop novel agents with enhanced potency against various microbial pathogens. ijdrt.comamazonaws.com Studies indicate that for optimal antimicrobial activity, a careful balance of lipophilic and electronic properties of substituents at different positions on the benzimidazole ring is essential. amazonaws.com

The antibacterial potential of 2-methyl-5-nitrobenzimidazole and its analogs has been evaluated against a wide range of bacteria. Some derivatives have demonstrated greater efficacy against Gram-negative bacteria, while others show potent activity against Gram-positive strains. researchgate.net

Derivatives of this compound have shown notable efficacy against Gram-positive bacteria. In one study, a library of 5-nitro-2-aryl substituted-1H-benzimidazoles was active against strains including Staphylococcus aureus and Bacillus subtilis. tandfonline.com Similarly, various 2-substituted-5-nitrobenzimidazole derivatives have been investigated for their inhibitory action against these bacteria using the disc diffusion method. amazonaws.com

Several studies have reported specific compounds with significant activity. For instance, certain 2-aminomethyl benzimidazole derivatives showed potential against S. aureus and B. subtilis. ajptonline.com Research on bis-5(6)-nitrobenzimidazole derivatives revealed their effectiveness in inhibiting the growth of S. aureus ATCC 29213, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 400 µg/mL. researchgate.net While some synthesized benzimidazole-hydrazones exhibited weak antibacterial effects, other derivatives have demonstrated moderate to good activity against S. aureus. frontiersin.orgresearchgate.net In a study of benzimidazole-triazole hybrids, certain compounds exhibited up to 75% of the activity of the standard drug against S. aureus. nih.gov

Antibacterial Activity Data Against Gram-Positive Bacteria
Derivative ClassBacterial Strain(s)Key FindingsReference(s)
Bis-5(6)-nitrobenzimidazolesStaphylococcus aureusEffective inhibition with MIC values of 50-400 µg/mL. researchgate.net
5-nitro-2-aryl substituted-1H-benzimidazolesStaphylococcus aureus, Bacillus subtilisShowed significant activity against tested strains. tandfonline.com
2-aminomethyl benzimidazolesStaphylococcus aureus, Bacillus subtilisDemonstrated potential antibacterial activity. ajptonline.com
Benzimidazole-triazole hybridsStaphylococcus aureusExhibited pronounced activity, with some compounds reaching 75% of the standard drug's efficacy. nih.gov
Amino alcohol derivatives of 2-methyl benzimidazoleStaphylococcus aureusDemonstrated moderate to good activity. frontiersin.org

The efficacy of this compound derivatives extends to Gram-negative bacteria. Synthesized benzimidazolopeptides have demonstrated good antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net Similarly, libraries of 5-nitro-2-aryl substituted-1H-benzimidazoles were found to be active against E. coli. tandfonline.com

Specific derivatives have shown particular promise. A study on bis-5(6)-nitrobenzimidazole compounds reported antimicrobial activity against E. coli and P. aeruginosa at concentrations between 50-400 µg/mL. researchgate.net In an evaluation of various indole (B1671886) and benzimidazole derivatives, one compound exhibited the highest activity against both E. coli and P. aeruginosa. asianpubs.org Furthermore, certain benzimidazole-triazole hybrids displayed significant potency, with one derivative showing 80% of the activity of Ciprofloxacin against E. coli (MIC = 3.125 μmol mL−1). nih.gov Another series of hybrids also showed good activity against E. coli, with MIC values of 64 μg mL−1. nih.gov

Antibacterial Activity Data Against Gram-Negative Bacteria
Derivative ClassBacterial Strain(s)Key FindingsReference(s)
BenzimidazolopeptidesPseudomonas aeruginosa, Escherichia coliShowed good antimicrobial activity. researchgate.net
Bis-5(6)-nitrobenzimidazolesEscherichia coli, Pseudomonas aeruginosaActive at concentrations of 50-400 µg/mL. researchgate.net
5-nitro-2-aryl substituted-1H-benzimidazolesEscherichia coliDemonstrated activity against tested strains. tandfonline.com
Benzimidazole-triazole hybridsEscherichia coliOne compound showed 80% of Ciprofloxacin's activity (MIC = 3.125 μmol mL−1). nih.gov

The benzimidazole structure is known for its fungicidal properties, which involve binding to fungal microtubules, thereby arresting hyphal growth and blocking nuclear division. sid.ir Derivatives of this compound have been a focus of antifungal research, with many compounds showing significant activity against pathogenic fungi.

Several studies have highlighted the potential of these derivatives. For example, synthesized benzimidazolopeptides and benzimidazole-hydrazone compounds showed good to notable activity against Candida albicans and Aspergillus niger. researchgate.net A library of 5-nitro-2-aryl substituted-1H-benzimidazoles also demonstrated in vitro activity against these two fungal species. tandfonline.com Research on bis-5(6)-nitrobenzimidazole derivatives found that nearly all tested compounds showed antifungal activity against C. albicans and C. tropicalis, with MIC values ranging from 50 to 800 µg/mL. researchgate.net In a comparative study, while many indole and benzimidazole derivatives showed moderate to good activity against C. albicans, their efficacy was less than the standard drug, Fluconazole. asianpubs.org Additionally, certain benzimidazole-triazole hybrids have been identified as promising antifungal molecules against C. albicans and A. niger, with MIC values as low as 3.125–6.25 μg mL−1. nih.gov

Antifungal Activity Data
Derivative ClassFungal Strain(s)Key FindingsReference(s)
BenzimidazolopeptidesCandida albicans, Aspergillus nigerDemonstrated good activity against pathogenic fungal strains. researchgate.net
Benzimidazole-hydrazonesCandida speciesShowed notable antifungal activity. researchgate.net
Bis-5(6)-nitrobenzimidazolesCandida albicans, Candida tropicalisNearly all compounds were active, with MICs of 50-800 µg/mL. researchgate.net
5-nitro-2-aryl substituted-1H-benzimidazolesCandida albicans, Aspergillus nigerShowed in vitro antifungal activity. tandfonline.com
Benzimidazole-triazole hybridsCandida albicans, Aspergillus nigerIdentified as promising, with MICs of 3.125–6.25 μg mL−1. nih.gov

Antibacterial Activity Studies

Antiparasitic Research

The benzimidazole moiety is a privileged structure found in several widely used antiparasitic drugs, such as albendazole. mdpi.com The core structure serves as a valuable template for designing new agents against various protozoal infections. mdpi.comresearchgate.net

Nitroimidazole compounds like metronidazole (B1676534) are standard treatments for infections caused by Trichomonas vaginalis and Giardia duodenalis (also known as G. lamblia or G. intestinalis), but drug resistance is an increasing concern. researchgate.netnih.govnih.gov This has spurred research into new 5-nitroimidazole and benzimidazole derivatives to overcome this challenge. nih.gov

Studies have shown that derivatives of this compound are promising candidates. Most compounds from a series combining 2-methyl-5-nitroimidazole (B138375) with 5(6)-substituted-1H-benzimidazole were more active against G. lamblia than metronidazole. researchgate.net In another significant study, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide analogues were synthesized. mdpi.com One compound from this series proved to be seven times more active against G. intestinalis than the reference drug benznidazole (B1666585), with an IC50 of 3.95 μM. mdpi.com Two other compounds from the same series were four times more active against T. vaginalis. mdpi.com Similarly, another study reported a derivative that was seven-fold more potent than benznidazole against G. intestinalis. frontiersin.org A hybrid molecule combining nitazoxanide (B1678950) and N-methyl-1H-benzimidazole also displayed superior activity against G. intestinalis (IC50 0.010 μM) compared to standard drugs like nitazoxanide and metronidazole. frontiersin.org

Antiparasitic Activity Data Against Protozoa
Derivative Class/CompoundProtozoal Strain(s)Key FindingsReference(s)
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide analoguesGiardia intestinalisOne compound was 7 times more active than benznidazole (IC50 = 3.95 μM). mdpi.com
2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide analoguesTrichomonas vaginalisTwo compounds were 4 times more active than benznidazole. mdpi.com
Nitazoxanide/N-methyl-1H-benzimidazole hybrid (Compound 369)Giardia intestinalisShowed superior activity (IC50 = 0.010 μM) compared to standards. frontiersin.org
2-methyl-5-nitroimidazole clubbed with 5(6)-substituted-1H-benzimidazoleGiardia lambliaMost derivatives were more active than Metronidazole. researchgate.net

Anthelmintic Activity Against Helminthic Infections (e.g., Parasitic Worms)

The benzimidazole scaffold is a cornerstone of anthelmintic therapy, and derivatives of this compound have been a subject of significant research to develop new agents against parasitic worm infections. ijdrt.comrsc.org Studies have demonstrated that synthesized series of 1- and 2-substituted-5-nitrobenzimidazole derivatives exhibit notable anthelmintic activity. ijdrt.comijcrt.org

In one study, the anthelmintic potential of these derivatives was evaluated against the adult Indian earthworm, Pheretima posthuma, which is used as a model organism due to its anatomical resemblance to human intestinal roundworms. ijdrt.com The results from these preliminary biological tests indicated that the compounds possessed significant anthelmintic effects. innovareacademics.in The activity of these synthesized compounds was assessed by observing the time taken for paralysis and death of the worms. ijdrt.com

Further research into other benzimidazole derivatives has shown efficacy against different helminth species. For instance, specific derivatives demonstrated potent activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus in vitro. nih.gov One derivative, BZ12, was effective against the adult stages of T. muris and H. polygyrus, while another, BZ6, was particularly effective against H. polygyrus adults. nih.gov Similarly, novel benzimidazolopeptides derived from 6-nitrobenzimidazole have displayed moderate to good anthelmintic activity against multiple earthworm species. nih.gov

The following table summarizes the anthelmintic activity of selected benzimidazole derivatives against various helminths.

Compound/DerivativeTarget OrganismKey FindingsReference(s)
1,2-substituted-5-nitrobenzimidazole derivativesPheretima posthuma (Indian earthworm)Showed significant anthelmintic activity. ijdrt.com, rsc.org, innovareacademics.in
Benzimidazole derivative BZ12Trichuris muris (adult)81% mortality; IC₅₀ of 8.1 µM. nih.gov
Benzimidazole derivative BZ12Heligmosomoides polygyrus (adult)53% mortality. nih.gov
Benzimidazole derivative BZ6Heligmosomoides polygyrus (adult)100% mortality; IC₅₀ of 5.3 µM. nih.gov

Investigations into Mechanisms of Drug Resistance in Parasitic Organisms

The emergence of resistance to existing anthelmintic drugs, particularly those from the benzimidazole class, poses a significant global health challenge for both human and veterinary medicine. researchgate.netcsic.es This growing resistance necessitates the development of novel therapeutic agents and strategies to maintain effective control over helminth infections. researchgate.net

Research efforts have focused on understanding the structure-activity relationships of benzimidazole scaffolds to design compounds that can overcome resistance. researchgate.net The synthesis of new derivatives of core structures like this compound is a key strategy in this endeavor. By modifying the substituents on the benzimidazole ring, researchers aim to create molecules that can either bypass existing resistance mechanisms or exhibit novel modes of action. researchgate.net For instance, studies have been conducted on albendazole-resistant strains of parasites like Teladorsagia circumcincta to test the efficacy of new benzimidazole derivatives. csic.es The combination of different bioactive pharmacophores into a single hybrid molecule is another promising approach being explored to combat the development of drug resistance. researchgate.net

Antineoplastic and Cytotoxic Research

The cytotoxic properties of this compound and its derivatives against various cancer cell lines have been extensively investigated, revealing their potential as a scaffold for the development of new anticancer agents.

Numerous studies have documented the in vitro cytotoxic effects of this compound and its derivatives across a panel of human cancer cell lines. The parent compound, 2-methyl-5(6)-nitro-1H-benzimidazole, was found to be active against the human breast cancer cell line MCF7, with a reported IC₅₀ value of 4.52 µg/mL. nih.govlookchem.com

Derivatization of this core structure has led to compounds with varied and sometimes enhanced cytotoxic profiles. For example, introducing different heterocyclic moieties such as thiadiazoles, tetrazoles, and triazoles at position 1 of the benzimidazole ring has yielded compounds with significant antitumor effects. nih.gov One such thiadiazole derivative also showed activity against the MCF7 cell line with an IC₅₀ of 8.29 µg/mL. nih.govlookchem.com Other derivatives have demonstrated potent activity against lung cancer (NCI-H460), ovarian carcinoma (SK-OV-3), and leukemia (HL60) cell lines. researchgate.net Furthermore, a novel series of 5-nitro-1H-benzimidazole derivatives showed that some compounds were more active than the standard drug doxorubicin (B1662922) against lung (A-549) and breast (MCF-7) cancer cell lines. tandfonline.com

The table below presents a summary of the in vitro cytotoxicity of this compound and some of its derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineCell Line TypeIC₅₀ Value / ActivityReference(s)
2-Methyl-5(6)-nitro-1H-benzimidazoleMCF7Breast Cancer4.52 µg/mL nih.gov, lookchem.com
1-Substituted thiadiazole derivativeMCF7Breast Cancer8.29 µg/mL nih.gov, lookchem.com
Substituted benzimidazole derivativesNCI-H460Lung CancerPotent activity reported. researchgate.net
Substituted benzimidazole derivativesSK-OV-3Ovarian CarcinomaPotent activity reported. researchgate.net
Substituted benzimidazole derivativesHL60LeukemiaPotent activity reported. researchgate.net
Novel 5-nitro-1H-benzimidazole derivative (Compound 3)A-549Lung CancerMore active than doxorubicin. tandfonline.com
Novel 5-nitro-1H-benzimidazole derivative (Compound 3)MCF7Breast CancerMore active than doxorubicin. tandfonline.com

Beyond in vitro studies, the antitumor potential of derivatives of this compound has been assessed in preclinical animal models. A significant study investigated the effect of a novel 1-substituted 5-nitro-1H-benzimidazole derivative (compound 9) in a rat model of liver cancer induced by diethylnitrosamine (DENA). tandfonline.com The results of this in vivo research were promising, as the compound demonstrated a restorative effect on liver function and pathology, moving it towards normal levels when compared to the untreated cancer-bearing rats. tandfonline.com This finding suggests that such derivatives not only possess cytotoxic activity but may also have chemopreventive or therapeutic effects in a living organism. tandfonline.com Other research has noted that certain derivatives can inhibit the growth of human carcinoma tumors, with one study reporting a 51% inhibition of HT-29 tumor growth at low micromolar concentrations. researchgate.net

Exploration of Other Biological Activities

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Derivatives of this compound have been evaluated for their ability to scavenge free radicals.

A study focused on the synthesis of 2-substituted-5-nitrobenzimidazole derivatives and evaluated their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. innovareacademics.inresearchgate.net The results were notable, with all synthesized compounds showing good antioxidant activity. innovareacademics.inresearchgate.net Their IC₅₀ values ranged from 3.17 to 7.59 µg/mL, indicating a more potent scavenging ability than the standard antioxidant butylated hydroxytoluene (BHT), which had an IC₅₀ of 18.42 µg/mL. innovareacademics.inresearchgate.net The study concluded that derivatives containing chloro, bromo, and fluoro substituents were particularly potent, suggesting these compounds could serve as leads for developing new antioxidant agents. innovareacademics.in Other studies on related benzimidazole structures have also confirmed their antioxidant potential. nih.gov

The table below highlights the antioxidant activity of synthesized 2-substituted-5-nitrobenzimidazole derivatives.

Compound SeriesAssayIC₅₀ RangeStandard (BHT) IC₅₀Reference(s)
2-substituted-5-nitrobenzimidazole derivativesDPPH free radical scavenging3.17 - 7.59 µg/mL18.42 µg/mL innovareacademics.in, researchgate.net

Vasorelaxant and Antihypertensive Research on Derivatives

The quest for novel antihypertensive agents with improved efficacy and fewer side effects is a continuous effort in cardiovascular pharmacology. scholarsresearchlibrary.com Derivatives of 5-nitrobenzimidazole (B188599) have been investigated for their potential as vasodilators, a key mechanism in lowering blood pressure. scholarsresearchlibrary.comnih.gov

In one study, a series of twenty novel 5-nitrobenzimidazole derivatives were designed and synthesized. scholarsresearchlibrary.com These compounds were evaluated for their ex-vivo vasorelaxant activity on rat aortic rings that were pre-contracted with phenylephrine. scholarsresearchlibrary.com Several of these derivatives demonstrated significant vasorelaxant effects. scholarsresearchlibrary.comajptonline.com Notably, compounds designated as BDZ3, BDZ6, BDZ12, BDZ18, and BDZ20 showed good vasorelaxant potency, with EC50 values below 30 µM. scholarsresearchlibrary.comajptonline.com The most potent among these, BDZ20, exhibited an EC50 of 21.08 µM and an efficacy of 93.94%. scholarsresearchlibrary.com The vasodilatory effect of these compounds was found to be concentration-dependent and partially endothelium-dependent. scholarsresearchlibrary.com

Another study focused on 1H-benzo[d]imidazole analogues of Pimobendan, with substitutions at the 5-position with either a trifluoromethyl (-CF3) or a nitro (-NO2) group. nih.gov The synthesized nitro derivatives were all potent and displayed concentration- and partially endothelium-dependent vasorelaxant effects, with EC50 values less than 5 µM. nih.gov The compound 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol (compound 13) was identified as the most potent derivative in this series. nih.gov It demonstrated an EC50 value of 1.81 µM and a maximum effect (Emax) of 91.7% in ex vivo relaxant response in intact aortic rings, making it 2.5 times more active than Pimobendan. nih.gov The antihypertensive activity of this promising compound was further evaluated in spontaneously hypertensive rats, where it showed a statistically significant dose-dependent effect. nih.gov

Table 1: Vasorelaxant Activity of Selected 5-Nitrobenzimidazole Derivatives

Compound EC50 (µM) Efficacy (%) Reference
BDZ3 <30 Not specified scholarsresearchlibrary.com
BDZ6 <30 Not specified scholarsresearchlibrary.com
BDZ12 <30 Not specified scholarsresearchlibrary.com
BDZ18 <30 Not specified scholarsresearchlibrary.com
BDZ20 21.08 93.94 scholarsresearchlibrary.com
Compound 13 1.81 91.7 nih.gov

Antiviral Activity Studies

Benzimidazole derivatives have a well-established history of antiviral activity, with some compounds being clinically evaluated against a range of viruses. tandfonline.com Research into the antiviral potential of this compound derivatives has yielded promising candidates.

A study involving the synthesis of novel 5-nitro-1H-benzimidazole derivatives with heterocyclic rings at position 1 investigated their antiviral and cytotoxic activities. tandfonline.com While specific antiviral data for these particular derivatives is detailed in the broader study, the introduction highlights the known antiviral properties of the benzimidazole core. tandfonline.com For instance, benzimidazole nucleoside analogs like 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) are known inhibitors of human cytomegalovirus (HCMV). tandfonline.com

In a different study, a series of 2-substituted-5-amidinobenzimidazoles were prepared and evaluated for their antiviral properties. core.ac.uk Although not all were 2-methyl-5-nitro derivatives, the findings offer valuable structure-activity relationship insights. It was observed that compounds with a pyridine (B92270) ring at the C-2 position showed distinct and selective activity against Coxsackieviruses and Echoviruses. core.ac.uk Specifically, compound 7 was effective against both coxsackievirus B5 (EC50 = 1.7 µM) and echovirus 7 (EC50 = 3.2 µM). core.ac.uk Another compound, 4, which had a carboxamidine substituent at C-5 and an N-methyl-pyrrole at C-2, showed consistent antiviral activity against adenovirus 5, herpesvirus 1, coxsackievirus B5, and echovirus 7, with EC50 values of 5.9 µM, 30 µM, 3.5 µM, and 5 µM, respectively, without any cytotoxic effects. core.ac.uk These results suggest that modifications at the C-2 and C-5 positions of the benzimidazole ring are crucial for potent antiviral activity. core.ac.uk

Table 2: Antiviral Activity of Selected Benzimidazole Derivatives

Compound Virus EC50 (µM) Reference
7 Coxsackievirus B5 1.7 core.ac.uk
7 Echovirus 7 3.2 core.ac.uk
4 Adenovirus 5 5.9 core.ac.uk
4 Herpesvirus 1 30 core.ac.uk
4 Coxsackievirus B5 3.5 core.ac.uk
4 Echovirus 7 5 core.ac.uk

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit various enzymes is a key area of their pharmacological investigation. smolecule.com This includes enzymes relevant to neurodegenerative diseases, inflammation, and microbial infections.

Acetylcholinesterase Inhibition: New 5-nitroimidazole derivatives have been designed and synthesized to explore their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov All synthesized compounds showed significant inhibitory activity against both enzymes. nih.gov Notably, one compound exhibited dual inhibition with a high potency against Electrophorus electricus AChE (EeAChE), recording a Ki value of 0.024±0.009 nM. nih.gov

Phosphodiesterase Inhibition: A series of 6-nitrobenzimidazole derivatives were synthesized and screened for their ability to inhibit phosphodiesterase. frontiersin.orgresearchgate.net Out of thirty compounds tested, ten demonstrated varying degrees of inhibition, with IC50 values ranging from 1.5 ± 0.043 µM to 294.0 ± 16.7 µM. researchgate.net Two compounds, 481 and 482, were particularly potent, with IC50 values of 1.5 ± 0.043 µM and 2.4 ± 0.049 µM, respectively, which was significantly better than the standard, EDTA. frontiersin.orgresearchgate.net The presence of 2,3-dihydroxyphenyl and 4-hydroxyphenyl moieties on these compounds was thought to contribute to their notable inhibitory activity. frontiersin.orgresearchgate.net

FtsZ Protein Inhibition: The cell division protein FtsZ in Mycobacterium tuberculosis is a target for the development of new anti-tubercular agents. Novel 2,5,6-trisubstituted benzimidazole derivatives have been synthesized and evaluated for their inhibitory activity against the Mtb-FtsZ protein. ijpsr.com One derivative, 5-Butoxycarbonylamino-2-cyclohexyl-6-(4-fluorophenoxy)-1H-benzo[d]imidazole, showed potent activity with a MIC value of 0.63µg/mL. ijpsr.com

Plasmepsin II Inhibition: Plasmepsin II is an aspartic protease involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum, making it an attractive drug target. nih.gov While direct studies on this compound derivatives as Plasmepsin II inhibitors were not found, research on related benzimidazole structures provides insights. In a study on Plasmepsin II inhibitors, the introduction of a 2-imidazolyl unit at the R2 position was explored. nih.gov It was found that small lipophilic groups, such as a 2-methyl-propyl group, led to the most active derivatives in this series. nih.gov This highlights the importance of the substituent at the 2-position of the core structure for potent enzyme inhibition.

Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives

Derivative Type Enzyme Key Findings Reference
5-Nitroimidazole Acetylcholinesterase (AChE) Ki = 0.024±0.009 nM for the most potent compound. nih.gov
6-Nitrobenzimidazole Phosphodiesterase IC50 = 1.5 ± 0.043 µM for the most potent compound. frontiersin.orgresearchgate.net
2,5,6-Trisubstituted Benzimidazole FtsZ Protein (M. tuberculosis) MIC = 0.63µg/mL for the most potent compound. ijpsr.com
Benzimidazole-based Plasmepsin II Small lipophilic groups at the 2-position enhance activity. nih.gov

Mechanistic Investigations of 2 Methyl 5 Nitrobenzimidazole S Biological Actions

Molecular Interactions with Biological Targets

2-Methyl-5-nitrobenzimidazole and its derivatives exert their biological effects by physically interacting with and damaging key cellular components. These interactions disrupt fundamental processes necessary for cell survival and proliferation.

A primary mechanism of action for this compound is its ability to interact with DNA. The compound has been shown to bind covalently to DNA, an interaction that leads to the impairment of crucial cellular functions like replication and transcription, ultimately resulting in cell death in various microbial species. smolecule.com The benzimidazole (B57391) structure is structurally similar to purine (B94841) nucleic acids, which may facilitate its interaction with biological macromolecules. researchgate.netjrespharm.com

Studies on structurally related 2-(x-nitrophenyl)-5-nitrobenzimidazoles have provided deeper insight into this process. These analogs have been shown to intercalate into calf thymus DNA. researchgate.net The specific mode of this interaction can be influenced by the compound's geometry; for instance, molecular docking studies suggest that depending on the substitution pattern, either the 5-nitrobenzimidazole (B188599) moiety or the nitrophenyl substituent can stack between DNA base pairs during intercalation. researchgate.net This binding disrupts the normal function of DNA, contributing significantly to the compound's cytotoxic effects. researchgate.net

Beyond DNA, this compound and its analogs interact with various cellular proteins, leading to functional disruption. smolecule.com A significant target that has been identified for benzimidazole derivatives is tubulin. researchgate.netmdpi.com Microtubules, which are polymers of α- and β-tubulin, are critical for cell division, and their disruption can trigger mitotic arrest and cell death. mdpi.com

While some studies on hybrid molecules containing the benzimidazole scaffold showed that only specific derivatives inhibited tubulin polymerization researchgate.net, other research has identified benzimidazole compounds that act as potent inhibitors. researchgate.netmdpi.com For example, novel 2-aryl-benzimidazole derivatives have been reported to disrupt the intracellular microtubule network by binding to the colchicine (B1669291) site of tubulin. mdpi.com This interaction suppresses the dynamic instability of microtubules, interfering with the formation of the mitotic spindle and other essential functions. mdpi.com

Table 1: Interaction of Benzimidazole Analogs with Tubulin

Compound ClassFindingReference
2-methoxycarbonylamino benzimidazole derivativesInhibited rat brain tubulin polymerization, but were not the most potent antiparasitic compounds in the series. researchgate.net
Indole (B1671886) fused 5-nitro benzimidazole derivativesIdentified as potential tubulin polymerization inhibitors. bohrium.com
2-aryl-benzimidazole derivativesReported to significantly disrupt the intracellular microtubule network by binding to the colchicine site of tubulin. mdpi.com
Nocodazole (a benzimidazole derivative)A well-known anticancer agent that significantly inhibits tubulin polymerization. mdpi.com

Additionally, the benzimidazole class of compounds is known to inhibit various enzymes, disrupting essential biochemical pathways. smolecule.comresearchgate.net

In microbial pathogens, another proposed mechanism of action for this compound and its derivatives is the disruption of the cell membrane. smolecule.com Research on related benzimidazole compounds indicates that they can interfere with the integrity of microbial cell membranes, a mechanism that contrasts with other actions like enzyme or protein inhibition. This disruption is believed to be a key part of its antimicrobial properties against various bacterial and fungal strains. smolecule.com

Elucidation of Affected Cellular Pathways and Signaling Mechanisms

The molecular interactions of this compound trigger consequences that ripple through various cellular pathways. The binding to DNA and subsequent damage to its structure directly impairs the pathways of DNA replication and transcription, which are fundamental for cell growth and function. smolecule.com

Furthermore, the inhibition of tubulin polymerization directly affects pathways related to the cell cycle. By disrupting microtubule dynamics, these compounds can cause a blockage in mitosis, preventing cells from dividing properly. mdpi.com This mitotic arrest can, in turn, activate downstream signaling pathways that lead to apoptosis, or programmed cell death. Derivatives of this compound are being explored as potential cancer treatments due to their ability to induce apoptosis in malignant cells. smolecule.com

Role of Reactive Intermediates in Inducing Cytotoxic Effects

A crucial aspect of the biological activity of this compound is the chemical reactivity of its nitro group. smolecule.com This group can undergo bioreduction within cells to form reactive intermediates, such as nitro radical anions. researchgate.net Computational and electrochemical studies on related nitrobenzimidazoles confirm that upon reduction, the unpaired electron is primarily accepted by the nitro group. researchgate.net

These highly reactive intermediates are key mediators of cytotoxicity. smolecule.com They can interact with and cause damage to a wide range of essential cellular components, including DNA and proteins. smolecule.com This process of reductive activation is a cornerstone of the compound's mechanism. The electrochemical reduction may follow a complex sequence, described in some analogs as an ECE (electron transfer-chemical reaction-electron transfer) mechanism, where the initial electron transfer leads to a coupled chemical reaction, which is then followed by another electron transfer. researchgate.net

Structure-Mechanism Relationship Studies for this compound Analogs

The biological mechanism of this compound can be modulated by altering its chemical structure. Structure-mechanism relationship studies help in designing analogs with potentially enhanced or more specific activity.

Research has shown that substitutions at various positions of the benzimidazole ring can significantly impact biological action. ijmpronline.com For example, studies on 1-substituted-2-methyl-5-nitrobenzimidazoles have been conducted to evaluate their antitumor activity. researchgate.netijmpronline.comtandfonline.com

The specific positioning of substituents has a clear effect on the mechanism. In a study of 2-(x-nitrophenyl)-5-nitrobenzimidazoles, the position of the nitro group on the phenyl ring was found to influence the DNA binding pattern during intercalation. researchgate.net Similarly, studies on 1-alkylated 5(6)-nitro-1H-benzimidazoles show that such modifications can alter the compound's propensity for nitroreduction, offering a way to design derivatives with enhanced electron affinities and greater potential as bioreductive agents. researchgate.net

Table 2: Structure-Mechanism Relationships in this compound and Its Analogs

Structural ModificationEffect on MechanismReference
Substitution at position 1 of the benzimidazole ringCan be used to modulate antitumor and cytotoxic activity. researchgate.netijmpronline.comtandfonline.com
Alkylation at N-1 of the nitrobenzimidazole ringCan enhance the electron affinity and potential for bioreduction. researchgate.net
Position of nitro group on a 2-phenyl substituentInfluences the specific pattern of DNA intercalation. researchgate.net
Addition of a methoxycarbonylamino groupIn some derivatives, this led to the specific inhibition of tubulin polymerization. researchgate.net

These studies underscore the importance of the benzimidazole scaffold as a versatile template in medicinal chemistry, where targeted modifications can fine-tune interactions with biological targets like DNA and tubulin. researchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-methyl-5-nitrobenzimidazole derivatives can be significantly altered by the introduction of various substituents at different positions of the benzimidazole (B57391) ring. These modifications influence the compound's electronic properties, steric hindrance, and ability to interact with biological targets.

Influence of N1-Substitution on Pharmacological Profile and Drug-Target Interactions

Substitution at the N1 position of the benzimidazole ring is a critical determinant of the pharmacological profile and drug-target interactions of this compound derivatives. The presence of a free NH group at this position is often associated with increased activity. lookchem.com For instance, 2-methyl-5(6)-nitro-1H-benzimidazole demonstrated higher antitumor activity against breast cancer (MCF7) cell lines compared to its N1-substituted counterparts. lookchem.com

However, strategic substitution at the N1 position can also lead to potent compounds with specific biological activities. Studies have shown that introducing various heterocyclic rings or other moieties at this position can modulate the compound's efficacy. tandfonline.com For example, a thiadiazole ring linked to the N1 position via a methylene (B1212753) group has shown cytotoxicity against breast cancer. tandfonline.com Similarly, the introduction of a biphenyl (B1667301) tetrazole moiety at the N1 position has been explored for developing angiotensin II receptor antagonists. chalcogen.ro

The nature of the N1-substituent directly impacts how the molecule binds to its target. For instance, in the context of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors, alkylation at the N1 position with moieties like 2,6-difluorobenzyl bromide was a key step in synthesizing potent inhibitors. nih.gov The regiochemical purity of this substitution is crucial for maintaining activity. nih.gov

Table 1: Effect of N1-Substitution on Antitumor Activity of this compound Derivatives

CompoundN1-SubstituentAntitumor Activity (IC50 in µg/mL) against MCF7
2 -H4.52
2a -CH2PhLess active than compound 2
7 -CH2-(1,3,4-thiadiazol-2-yl)propan-2-one8.29

Data sourced from LookChem lookchem.com

Effect of the Nitro Group's Position and Presence on Activity

The nitro (NO2) group is a strong electron-withdrawing group that significantly influences the biological activity of the benzimidazole scaffold. Its position on the benzene (B151609) ring is a critical factor determining the compound's potency and selectivity.

The presence of a nitro group at the C5 position generally enhances the biological activity of 2-methylbenzimidazole (B154957). lookchem.com Studies have shown that 2-methyl-5(6)-nitro-1H-benzimidazole is more active than its non-nitrated parent compound, 2-methyl-1H-benzimidazole, in terms of antitumor activity. lookchem.com This increased activity is attributed to the electron-withdrawing nature of the nitro group, which can enhance interactions with biological targets. The nitro group's ability to undergo reduction to form reactive intermediates is also a key aspect of its mechanism of action, particularly in antimicrobial and anticancer applications. smolecule.com

The position of the nitro group is crucial. While a nitro group at the C5 position is often beneficial for activity, its placement at other positions can have different effects. mdpi.com For instance, in a series of benzimidazole-acridine derivatives, a nitro group at C5 resulted in pronounced activity against certain kinases, whereas a nitro or methyl group at other positions led to a loss of activity. mdpi.com Similarly, for serotoninergic 5-HT(3) receptor affinity, a nitro group at the 7-position was found to be part of the best substitution pattern for high affinity and selectivity. nih.gov The electronic effects of a 7-nitro group are distinct from those of a 5-nitro isomer, potentially enhancing hydrogen bonding with biological targets due to its spatial orientation.

Role of the Methyl Group at the 2-Position on Biological Activity

The methyl group at the 2-position of the benzimidazole ring also plays a role in defining the biological activity of the compound, although its influence can be context-dependent. The presence of a small alkyl group like methyl at this position is a common feature in many biologically active benzimidazole derivatives. iosrphr.org

The electron-donating nature of the methyl group can influence the electronic environment of the imidazole (B134444) ring. iosrphr.org In some cases, this substitution is crucial for potency. For example, in a series of pyrrole-substituted benzimidazoles with anti-HBV activity, the 2-methyl analog exhibited potent activity. srrjournals.com

However, in other contexts, substitution at the C2 position with larger or different functional groups can lead to enhanced activity. mdpi.com For instance, replacing the methyl group with other substituents is a common strategy in the development of various benzimidazole-based therapeutic agents. srrjournals.com

Pharmacophore Identification and Optimization Strategies

Pharmacophore modeling is a crucial tool in the rational design of this compound derivatives. It involves identifying the essential structural features (pharmacophore) required for biological activity. For 2-substituted-5-nitro-benzimidazole derivatives targeting cancer, 3D pharmacophore models have been developed to identify key features for anticancer activity. researchgate.net

Optimization strategies often focus on modifying the substituents at the N1, C2, and C5/C6 positions of the benzimidazole ring. mdpi.com For instance, in the development of antimicrobial agents, strategies include the introduction of various aromatic acids at the C2 position followed by nitration to yield 5-nitro derivatives. orientjchem.org Another approach involves the "clubbing" of the 2-methyl-5-nitroimidazole (B138375) moiety with other biologically active scaffolds, such as substituted 1H-benzimidazoles, to create hybrid molecules with enhanced antimicrobial and anthelmintic properties. researchgate.net

Rational Drug Design Approaches for Improved Efficacy and Reduced Toxicity

Rational drug design aims to systematically modify the lead compound, this compound, to enhance its therapeutic efficacy while minimizing adverse effects. gsconlinepress.com A key strategy involves the targeted modification of the molecule to improve its interaction with the biological target and alter its pharmacokinetic properties.

One approach is the bioisosteric replacement of certain functional groups. For example, reducing the nitro group to an amino group can decrease cytotoxicity while retaining antimicrobial activity. vulcanchem.com This modification can be a valuable strategy for developing safer therapeutic agents.

Another approach involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores. This can lead to compounds with dual mechanisms of action or improved target selectivity. researchgate.net For instance, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides was designed based on the structure of the antiprotozoal drug benznidazole (B1666585), aiming to create analogs with improved properties. nih.govmdpi.com

Computational methods, such as molecular docking, are also employed to predict the binding modes of newly designed derivatives with their target proteins. researchgate.net This allows for the in-silico screening of potential drug candidates before their synthesis, saving time and resources. These studies help in understanding the key interactions between the ligand and the target, guiding the design of more potent and selective inhibitors. researchgate.net

Computational Chemistry and Molecular Modeling in 2 Methyl 5 Nitrobenzimidazole Research

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and reactivity, providing a theoretical framework to interpret experimental observations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of a molecule. dergipark.org.tr The HOMO, representing the electron-donating ability, and the LUMO, indicating the electron-accepting ability, govern the molecule's behavior in chemical reactions and charge-transfer processes. dergipark.org.trresearchid.co

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. dergipark.org.tr A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies higher reactivity and lower stability. mdpi.com

In studies of related compounds like 2-mercapto-5-nitrobenzimidazole (B1230712), the EHOMO was found to be -6.87 eV in vacuo, a negative value indicating that the donation of an electron is a spontaneous process. researchgate.net The HOMO-LUMO gap is a key parameter in understanding the bioactivity of such molecules, as it reflects the potential for intramolecular charge transfer. researchid.co

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzimidazole (B57391) Derivative (Note: Data is for the structurally similar compound 2-mercapto-5-nitrobenzimidazole as a reference)

ParameterValue (in vacuo)
EHOMO-6.87 eV
ELUMO-3.53 eV
ΔE (HOMO-LUMO Gap)3.34 eV

This interactive table is based on data for a structurally related compound to illustrate the typical values obtained from quantum chemical calculations. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.tr It provides a balance between accuracy and computational cost, making it suitable for studying complex systems like 2-Methyl-5-nitrobenzimidazole. DFT calculations are employed to optimize the molecular geometry and to compute a range of electronic descriptors that quantify reactivity. researchgate.netresearchgate.net

These global reactivity descriptors, derived from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's chemical behavior. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. dergipark.org.tr

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. dergipark.org.tr

For the related 2-mercapto-5-nitrobenzimidazole, DFT calculations have shown that the nitro group (-NO2), being a strong electron-attracting group, significantly influences these electronic properties. researchgate.net These calculations help in correlating the molecular structure with observed properties, such as corrosion inhibition efficiency or biological activity. dergipark.org.trresearchgate.net

Table 2: Global Reactivity Descriptors for a Related Benzimidazole Derivative (in vacuo) (Note: Data is for the structurally similar compound 2-mercapto-5-nitrobenzimidazole as a reference)

DescriptorFormulaValue (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.20
Chemical Hardness (η)(ELUMO - EHOMO) / 21.67
Electronegativity (χ)5.20
Electrophilicity Index (ω)μ² / (2η)8.09

This interactive table presents data derived from DFT calculations on a related compound, illustrating the application of this theory. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition. researchgate.netresearchgate.net

Docking algorithms explore various possible conformations of the ligand within the binding site of a biological target and use a scoring function to estimate the binding affinity. researchgate.net The results are ranked based on this score, with lower binding energies typically indicating a more favorable interaction. These simulations provide detailed three-dimensional models of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. researchgate.net For derivatives of this compound, molecular docking studies have been crucial in explaining their binding modes and rationalizing their biological activities. researchgate.netrjptonline.org

Molecular docking is a powerful tool for identifying and validating potential biological targets for compounds like this compound. By docking the compound against various known protein structures, researchers can hypothesize its mechanism of action.

AT-2 Receptor: The Angiotensin II Type 2 (AT-2) receptor is a G protein-coupled receptor involved in cardiovascular regulation. While direct docking studies of this compound with the AT-2 receptor are not widely reported, benzimidazole derivatives are known to interact with various receptors, making it a plausible, albeit hypothetical, target for investigation.

1FJ4 Protein: Molecular docking investigations have been conducted to evaluate the inhibitory effects of metal complexes of benzimidazole derivatives on the 1FJ4 protein, a FabH-CoA complex from E. coli. researchgate.netresearchgate.net These studies help in understanding the antibacterial potential of these compounds by predicting their binding affinity and interaction with the active site of this essential bacterial enzyme. researchgate.net

G-quadruplex DNA: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA, commonly found in telomeres and oncogene promoter regions. rsc.orgelifesciences.org These structures are considered promising targets for anticancer drugs. rsc.org A variety of ligands have been developed to interact with and stabilize G4 structures, often through π-stacking interactions with the external G-quartets. academie-sciences.frmdpi.com Given the planar aromatic nature of the benzimidazole ring system, this compound and its derivatives are considered potential G4-interacting ligands, a hypothesis that can be effectively explored through molecular docking simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. pnrjournal.compnrjournal.com

Conformational Analysis and Tautomerism Investigations using Computational Methods

Computational chemistry serves as a powerful tool for investigating the structural nuances of benzimidazole derivatives, including this compound. These theoretical methods allow for the detailed exploration of molecular conformations and the complex equilibrium between tautomers, providing insights that are often complementary to experimental data.

Tautomerism in this compound

Computational studies on analogous substituted nitrobenzimidazoles have demonstrated that the position of the nitro group is a key determinant of tautomer stability. Quantum chemical calculations, including semi-empirical methods like AM1 and PM3, as well as more robust Density Functional Theory (DFT) methods, are frequently employed to predict the most stable tautomer. unibo.itmdpi.comresearchgate.net

The table below illustrates findings from computational studies on related nitrobenzimidazole compounds, which provide a framework for understanding the tautomerism of this compound.

Table 1: Calculated Relative Stability of Nitrobenzimidazole Tautomers

Compound Computational Method Most Stable Tautomer Reference
2-trichloromethyl-5(6)-nitrobenzimidazole AM1, PM3 5-nitro mdpi.comresearchgate.net
2-aryl-5(or 6)-nitrobenzimidazoles DFT 6-nitro unibo.itresearchgate.net

This table is illustrative and based on findings for structurally related compounds.

Conformational Analysis

Beyond tautomerism, computational methods are used to analyze the preferred three-dimensional arrangements, or conformations, of the molecule. This involves studying the rotation around single bonds, particularly the orientation of the methyl and nitro substituent groups relative to the benzimidazole ring system.

In studies of similar molecules, such as 2-trichloromethylbenzimidazole, calculations have been performed to determine the most stable orientation of the substituent group relative to the benzimidazole plane. mdpi.comresearchgate.net For flexible substituents, like an ethyl group, semi-empirical AM1 and PM3 calculations can predict energy minima for gauche or anti conformations relative to the imidazole (B134444) ring. DFT calculations are also employed to investigate the torsional angles of the nitro group, which can influence the molecule's planarity and electronic properties. nih.gov

The results from these computational analyses are often presented as energy profiles or tables of optimized geometrical parameters. For example, calculations on 2-trichloromethyl-5(6)-nitrobenzimidazole provided the heats of formation for different conformers, helping to identify the most stable spatial arrangement. mdpi.comresearchgate.net

Table 2: Example of Calculated Enthalpies for Conformers of a Nitrobenzimidazole Analogue

Compound Conformer Computational Method Formation Heat (H, kcal/mol)
2-trichloromethyl-5(6)-nitrobenzimidazole Conformer A AM1 48.01
2-trichloromethyl-5(6)-nitrobenzimidazole Conformer C AM1 47.90
2-trichloromethyl-5(6)-nitrobenzimidazole Conformer A PM3 55.42
2-trichloromethyl-5(6)-nitrobenzimidazole Conformer C PM3 54.34

Data from a study on 2-trichloromethyl-5(6)-nitrobenzimidazole illustrates the type of output from computational conformational analysis. mdpi.comresearchgate.net

These computational investigations into the conformational landscape and tautomeric preferences of this compound are crucial for rationalizing its chemical behavior and for designing new derivatives with specific properties. researchgate.net

Broader Research Applications and Interdisciplinary Studies of 2 Methyl 5 Nitrobenzimidazole

Application as Linkers in Metal-Organic Frameworks (e.g., ZIF-8)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs that possess topologies similar to zeolites. meddocsonline.org ZIF-8, one of the most studied ZIFs, is composed of zinc(II) ions and 2-methylimidazole (B133640) linkers, creating a framework with a high surface area and tunable porosity. meddocsonline.orgresearchgate.netnih.gov

The modification of ZIF-8 by substituting the original 2-methylimidazole linker with other functionalized imidazoles is a key area of research aimed at tailoring the framework's properties for specific applications, such as gas separation and storage. diva-portal.org While 2-Methyl-5-nitrobenzimidazole itself is not the most common linker, related benzimidazole (B57391) derivatives, specifically 5-nitrobenzimidazole (B188599) and 2-methylbenzimidazole (B154957), have been used to functionalize the ZIF-8 structure. diva-portal.org

In one study, researchers systematically substituted the 2-methylimidazole linker in ZIF-8 with linkers like 5-nitrobenzimidazole. diva-portal.org The intention behind this substitution was to reduce the pore sizes and introduce new functionalities to the apertures within the ZIF-8 structure. diva-portal.org The introduction of the nitro group, an electron-withdrawing functional group, can alter the electronic properties and polarity of the pores, potentially enhancing the selective adsorption of specific gases like CO2. diva-portal.org

The general strategy of using substituted benzimidazole linkers allows for fine-tuning of MOF properties:

Pore Size Engineering: Introducing bulkier linkers, such as 2-methylbenzimidazole, can systematically alter the pore dimensions of the framework. researchgate.netdiva-portal.org

Functionality Tuning: Incorporating linkers with specific functional groups (e.g., -NO2 from 5-nitrobenzimidazole or -NH2 from 2-aminobenzimidazole) can modify the chemical environment within the pores, enabling specific interactions like hydrogen bonding or enhanced acidic gas capture. diva-portal.org

This research highlights the potential of using functionalized benzimidazoles, including derivatives like this compound, as strategic components in the design of advanced MOFs for targeted applications in gas separation, catalysis, and sensing.

Table 1: Examples of Linker Substitution in ZIF-8 and Their Intended Effects

Original Linker Substituted Linker Intended Effect of Substitution Reference
2-methylimidazole 5-nitrobenzimidazole Reduce pore size and add functionality for gas capture diva-portal.org
2-methylimidazole 2-methylbenzimidazole Gradually reduce pore sizes diva-portal.org
2-methylimidazole 2-aminobenzimidazole Reduce pore size and add functionality (e.g., hydrogen bonding) diva-portal.org

Potential as Corrosion Inhibitors for Metals

The prevention of metal corrosion is a significant industrial challenge, and organic heterocyclic compounds have been extensively studied as effective corrosion inhibitors. Benzimidazoles and their derivatives are particularly noteworthy due to their ability to adsorb onto metal surfaces and form a protective film. nih.gov This adsorption process blocks the active corrosion sites, thereby mitigating both anodic and cathodic reactions. nih.gov

Derivatives of this compound have shown promise as corrosion inhibitors for metals like steel in highly acidic environments. researchgate.net The effectiveness of these compounds is attributed to their molecular structure, which includes heteroatoms (nitrogen) with lone pairs of electrons and the presence of a π-electron system in the benzimidazole ring. These features facilitate the adsorption of the inhibitor molecule onto the metal surface. nih.govresearchgate.net

Quantum chemical studies on related compounds like 2-mercapto-5-nitrobenzimidazole (B1230712) have been conducted to understand their inhibition mechanism. researchgate.net These theoretical studies help in correlating the molecular structure with the inhibition efficiency. researchgate.net For instance, a study comparing various benzimidazole derivatives found a correlation between quantum chemical parameters and the experimentally determined inhibition efficiency. researchgate.net While some theories suggest that larger molecules with extensive π-systems are better inhibitors, studies have shown that this is not always the case, and other electronic factors play a significant role. researchgate.net

Table 2: Research Findings on Benzimidazole Derivatives as Corrosion Inhibitors

Compound Metal/Environment Key Finding Reference
2-Mercapto-5-nitrobenzimidazole Steel / Highly Acidic Theoretical studies correlate molecular structure (E_HOMO, hardness) with inhibition efficiency. researchgate.net
2-Mercapto-5-nitrobenzimidazole Carbon Steel, Stainless Steel Listed as an effective component in a corrosion inhibitor composition. google.com
2-Hydroxy-5-nitro-benzimidazole Not specified Demonstrates inhibition effectiveness ranging from 55.6% to 82.5% at concentrations of 0.05–0.2. nih.gov
2-Mercaptobenzimidazole Mild Steel / 1 M HCl Acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions through adsorption. nih.gov

Role as Key Pharmaceutical Intermediates in Complex Synthetic Pathways

The benzimidazole nucleus is classified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. tandfonline.com Consequently, this compound serves as a vital intermediate or precursor in the synthesis of more complex, biologically active molecules. smolecule.com Its structure provides a versatile scaffold that can be readily modified to develop new therapeutic agents. tandfonline.comjddtonline.info

The presence of the nitro group is particularly significant. It can be chemically reduced to an amino group (-NH2), which then serves as a handle for further synthetic transformations. This allows for the introduction of a wide variety of substituents and functional groups, leading to the creation of large libraries of compounds for biological screening. smolecule.com

Research has demonstrated the use of this compound in the synthesis of compounds with a range of pharmacological activities:

Antitumor Agents: It has been used as a starting material to synthesize a series of 1-substituted-2-methyl-5-nitrobenzimidazoles. These derivatives have been evaluated for their cytotoxic activity against cancer cell lines, with some compounds showing significant anti-tumor effects. jddtonline.inforesearchgate.net

Antimicrobial Agents: The benzimidazole scaffold is known for its broad-spectrum antimicrobial properties. Derivatives synthesized from this compound have been investigated for their activity against various bacterial and fungal strains. smolecule.comjddtonline.info

Antioxidant Compounds: In some studies, 2-substituted-5-nitrobenzimidazole derivatives were synthesized and evaluated for their antioxidant activity. Several of these compounds exhibited potent free radical scavenging capabilities. innovareacademics.inresearchgate.net

Anthelmintic and Antiprotozoal Agents: The core structure is related to several established anthelmintic drugs, and new derivatives are continually being explored for activity against various parasites. smolecule.cominnovareacademics.in

The importance of this compound as a synthetic intermediate lies in its ability to act as a foundational block for building molecules with tailored biological functions, making it an indispensable tool in drug discovery and development. tandfonline.com

Conclusion and Future Research Directions

Summary of Major Academic Contributions and Existing Knowledge Gaps

The primary academic contributions surrounding 2-Methyl-5-nitrobenzimidazole lie in its exploration as a potential therapeutic agent. Research has consistently demonstrated its significant biological activity, particularly as an antimicrobial and anticancer agent. smolecule.com Studies have shown that the compound and its derivatives can impair cellular functions, with some evidence suggesting covalent binding to DNA, leading to cell death in various microbial species and cancer cell lines. smolecule.com The nitro group is a key feature, as its reduction can form reactive intermediates that interact with cellular macromolecules like DNA and proteins, causing cellular damage. smolecule.com

Derivatives of this compound have shown potent antitumor activity against several cancer cell lines, including breast, lung, and ovarian cancers. smolecule.combsb-muenchen.delookchem.comnih.gov For instance, the parent compound itself has demonstrated activity against breast cancer (MCF7) with an IC50 value of 4.52 μg/mL. bsb-muenchen.delookchem.com The position of the nitro group is crucial, with the 5-nitro substitution showing increased activity compared to the unsubstituted counterpart. lookchem.com

Despite these promising findings, significant knowledge gaps remain. The precise mechanisms of action for its various biological activities are not fully elucidated. While interaction with DNA is suggested, the specific molecular targets and pathways involved require more in-depth investigation. smolecule.com Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) across a wider range of derivatives is still developing. While some studies have explored substitutions at the 1-position, a more systematic exploration is needed to optimize potency and selectivity. bsb-muenchen.delookchem.comnih.gov

Prospective Avenues for Advanced Synthetic Methodologies

The synthesis of this compound has been achieved through various methods. A conventional approach involves the reaction of o-phenylenediamine (B120857) with acetic acid or its derivatives. smolecule.com Nitration of 2-methyl-1H-benzimidazole is another common route to introduce the nitro group. lookchem.com More recent methods have explored the use of ethylene (B1197577) oxide in the presence of 2-methyl-5-nitroimidazoles to create derivatives. smolecule.com

Future research in synthetic methodologies could focus on several key areas. The development of more efficient, "green" synthetic routes with higher yields and fewer side products is a continuous goal. researchgate.net This could involve exploring novel catalysts or reaction conditions. Continuous flow chemistry presents an opportunity for scalable and controlled synthesis of 2-methylbenzimidazole (B154957) and its derivatives. acs.org

Furthermore, the development of regioselective synthetic strategies is crucial. The synthesis of specific isomers, for example, distinguishing between 5-nitro and 6-nitro derivatives, is important as their biological activities can differ. researchgate.net Advanced synthetic methods that allow for precise control over the substitution pattern on the benzimidazole (B57391) ring will be invaluable for generating diverse libraries of compounds for SAR studies.

Emerging Trends in Biological Activity Exploration and Mechanistic Elucidation

The exploration of the biological activities of this compound and its derivatives is an expanding field. Beyond its established antimicrobial and anticancer potential, research suggests possible antiparasitic activity, for instance against parasitic worms, though this requires more thorough investigation. smolecule.com The compound has also been investigated for its potential as a corrosion inhibitor for metals like steel and copper. smolecule.com

Emerging trends in this area include:

Broadening the Scope of Biological Screening: Testing against a wider array of cancer cell lines, including resistant strains, and a broader spectrum of microbial and parasitic pathogens is warranted.

Investigating Novel Therapeutic Areas: Exploring its potential in other disease areas where benzimidazole derivatives have shown promise, such as antiviral, anti-inflammatory, and neuroprotective applications. researchgate.nettandfonline.com

Mechanistic Studies: A critical focus for future research is the detailed elucidation of its mechanisms of action. This involves identifying specific protein targets, understanding its effects on key cellular signaling pathways, and clarifying the role of the reduced nitro group in its biological effects. Techniques like proteomics and genomics can be employed to identify cellular components that interact with the compound.

Opportunities for Integration of Advanced Computational and Structural Biology Techniques

The integration of computational and structural biology techniques offers significant opportunities to accelerate research on this compound.

Computational Approaches:

Molecular Docking and Dynamics: These methods can be used to predict the binding modes of this compound derivatives with potential biological targets, helping to rationalize observed activities and guide the design of new, more potent analogs. researchgate.netscholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of different derivatives with their biological activities, providing valuable insights for designing compounds with improved properties.

DFT (Density Functional Theory) Calculations: DFT can be used to study the electronic properties of the molecule, such as the stability of different tautomers and the electronic distribution, which can influence its reactivity and biological interactions. researchgate.net

Structural Biology Techniques:

X-ray Crystallography and NMR Spectroscopy: These techniques are essential for determining the three-dimensional structures of this compound and its derivatives, both alone and in complex with their biological targets. This structural information is invaluable for understanding the molecular basis of their activity and for structure-based drug design.

The combination of these advanced techniques can create a powerful feedback loop, where computational predictions guide synthetic efforts, and experimental results validate and refine the computational models.

Challenges and Future Prospects for Translating Academic Findings Towards Therapeutic Innovations

Translating the promising academic findings on this compound into tangible therapeutic innovations presents several challenges. A primary hurdle is the need for extensive preclinical and clinical studies to evaluate the efficacy, and pharmacokinetic properties of any lead compounds.

Key challenges include:

Optimizing Potency and Selectivity: While the compound shows broad activity, enhancing its potency against specific targets while minimizing off-target effects is crucial.

Improving Physicochemical Properties: Modifications may be needed to improve properties like solubility and bioavailability to ensure effective delivery in a biological system.

Understanding Resistance Mechanisms: For antimicrobial and anticancer applications, it is vital to investigate potential mechanisms of resistance that could emerge.

Despite these challenges, the future prospects for this compound and its derivatives in drug discovery are promising. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. tandfonline.com The demonstrated biological activity of this compound provides a strong foundation for further development.

Future efforts should focus on a multidisciplinary approach, combining advanced synthesis, comprehensive biological evaluation, and cutting-edge computational and structural biology. This integrated strategy will be essential to overcome the existing challenges and unlock the full therapeutic potential of this versatile chemical entity.

Q & A

Q. What are the common synthetic routes for 2-methyl-5-nitrobenzimidazole?

The synthesis typically involves nitration of 2-methylbenzimidazole under controlled acidic conditions. For example, nitration at the β-position of the carbocyclic ring is favored, with further nitration at position 6 observed in this compound derivatives . Alkylation or functionalization can be achieved using reagents like benzyl chloride in the presence of anhydrous K₂CO₃ and acetone, followed by silica gel chromatography for purification .

Q. How is the structure of this compound characterized?

Characterization relies on spectroscopic methods:

  • ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substitution patterns .
  • UV-Vis : Absorption bands at ~300–350 nm indicate nitroaromatic systems .
  • Melting points and Rf values : Used to assess purity and compare with literature data .

Q. What biological activities are associated with this compound?

The compound exhibits antiparasitic, antimycobacterial, and potential anticancer activity. For example, platinum complexes of this compound show antiproliferative effects, likely due to DNA intercalation or metal coordination . Derivatives have also been tested in in vitro assays against protozoal parasites .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in this compound derivatives?

Regioselectivity is governed by:

  • Electron-withdrawing groups (e.g., -NO₂) : Direct nitration to adjacent positions (e.g., position 6) due to increased ring acidity and stabilization of transition states .
  • Reaction conditions : Higher acidity (e.g., HNO₃/H₂SO₄) promotes nitration at electron-deficient positions, while milder conditions may favor alternative pathways .

Q. How do researchers address contradictions in reported nitration positions for this compound?

Discrepancies arise from varying reaction conditions (e.g., temperature, solvent, catalyst). For example:

  • Acidic nitration : Favors position 6 nitration in this compound .
  • Neutral or basic conditions : May lead to alternative products, such as 5,6-dinitro derivatives in alkylated analogs . Computational studies (e.g., Hammett parameters) and controlled kinetic experiments are recommended to resolve ambiguities .

Q. What methodologies optimize the yield of N-nitrobenzyl derivatives of this compound?

Key strategies include:

  • Solvent selection : Acetone enhances solubility and reaction efficiency .
  • Purification : Silica gel chromatography with CHCl₃/MeOH (95:5) ensures high-purity isolates .
  • Stoichiometry : Excess benzyl chloride (1.1–1.2 eq.) improves alkylation yields .

Q. How does the electronic nature of substituents affect reactivity in further functionalization?

  • Methyl groups : Electron-donating effects increase electron density at adjacent positions, facilitating electrophilic substitution .
  • Nitro groups : Electron-withdrawing effects deactivate the ring but direct nitration to meta/para positions in fused systems . Computational tools (e.g., DFT) can model substituent effects on reaction pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activities for this compound derivatives?

Variations arise from:

  • Structural modifications : Minor changes (e.g., substituent position) drastically alter bioactivity. For example, 5-nitro derivatives show stronger antiparasitic activity than 6-nitro analogs .
  • Assay conditions : Differences in cell lines, concentrations, or exposure times affect results . Standardized protocols (e.g., MIC assays) and SAR studies are critical for reproducibility .

Methodological Recommendations

  • Synthetic optimization : Use kinetic studies to map reaction pathways and identify rate-limiting steps .
  • Characterization : Combine NMR, HPLC, and X-ray crystallography for unambiguous structural confirmation .
  • Biological testing : Prioritize in vitro models with validated targets (e.g., Mycobacterium tuberculosis H37Rv for antimycobacterial screens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.